molecular formula C19H13NO2S B2732583 (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 866144-18-5

(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No.: B2732583
CAS No.: 866144-18-5
M. Wt: 319.38
InChI Key: DBAIUOIESXCYDY-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone (CAS 866144-18-5) is a synthetic thienoquinoline derivative of high interest in medicinal chemistry research. This compound is provided with a purity of >90% . Thienoquinoline scaffolds are recognized as privileged structures in drug discovery due to their diverse pharmacological potential. While research on this specific molecule is developing, studies on closely related analogues highlight the significant research value of this chemical class. Thieno[2,3-b]quinoline derivatives have demonstrated promising antibacterial activity , including against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for such activity is believed to involve the inhibition of the bacterial enzyme DNA gyrase B, a validated target for antibacterial agents, as confirmed through molecular docking studies . Furthermore, various quinoline and fused heterocyclic compounds have been extensively investigated for their anticancer properties , suggesting potential applications in oncology research for novel thienoquinoline-based molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or as a candidate for screening in various biological assays.

Properties

IUPAC Name

(4-methoxyphenyl)-thieno[2,3-b]quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2S/c1-22-15-8-6-12(7-9-15)18(21)17-11-14-10-13-4-2-3-5-16(13)20-19(14)23-17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAIUOIESXCYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thieno[2,3-b]quinoline-2-carboxylic acid under acidic conditions to form the desired methanone derivative . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the methanone group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone as an anticancer agent. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, research indicates that derivatives of thienoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties due to its structural analogies .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways associated with tumor growth. Thienoquinoline derivatives have been shown to interact with molecular targets involved in cancer progression, including angiogenesis and metastasis . Detailed studies are required to elucidate the precise pathways affected by this compound.

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound can be achieved through a multi-component reaction involving readily available starting materials. A recent study reported a highly efficient protocol yielding excellent results (85–95%) within short reaction times (25–30 minutes) at room temperature using DMF as a solvent . This method emphasizes the compound's accessibility for further research and development.

Synthesis Method Yield (%) Reaction Time (min) Solvent
Multi-component reaction85–9525–30DMF

Therapeutic Potential

Antiviral and Antibacterial Properties
Beyond its anticancer applications, compounds structurally related to this compound have shown promise in antiviral and antibacterial research. Studies suggest that thienoquinoline derivatives can inhibit viral replication and bacterial growth, indicating a broader therapeutic potential that warrants further exploration .

Case Studies

  • Inhibition of Renal Cell Carcinoma
    A recent review discussed small molecule inhibitors targeting renal cell carcinoma, where compounds similar to this compound were highlighted for their structural optimization and efficacy in preclinical models . The focus on structure-function relationships in these studies underscores the importance of further investigating this compound's potential.
  • Antitumor Activity Evaluation
    In vitro evaluations of thienoquinoline derivatives have demonstrated significant antitumor activity across various cancer cell lines. These studies provide a foundational understanding for future investigations into this compound's therapeutic applications .

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thieno[2,3-b]quinoline derivatives are highly influenced by substituents on the aromatic rings. Key analogs and their characteristics are summarized below:

Table 1: Comparison of Structural Analogs
Compound Name Core Structure Substituents Key Properties Biological Activity Synthesis Method Reference
(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone Thienoquinoline 4-MeOPh Moderate solubility, electron-donating methoxy group Pharmacological (broad) Iodine-mediated cyclization
3-Amino-6-(4-allyloxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone Thienopyridine 4-MeOPh, CF₃, allyloxy Enhanced metabolic stability due to CF₃ Not specified Multi-component reaction
Thieno[2,3-b]pyridines with ester/carbonate groups Thienopyridine Ester/carbonate prodrug moieties High solubility, improved cellular penetration Anti-proliferative (HCT-116, MDA-MB-231) Prodrug modification
(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime Thienoquinoline 2-ClPh, oxime Increased hydrogen bonding potential Potential anticancer Oxime derivatization
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone Tetrahydrothienoquinoline 4-MePh, ethyl Improved conformational flexibility Not specified Stepwise alkylation
Key Observations:
  • Electron-Donating vs. In contrast, trifluoromethyl (CF₃) and halogenated phenyl groups (e.g., 2-ClPh) introduce electron-withdrawing effects, which may alter receptor interactions .
  • Solubility and Bioavailability: Ester/carbonate-functionalized thienopyridines exhibit superior solubility compared to the methoxy-substituted thienoquinoline, highlighting the impact of prodrug-like modifications .
  • Conformational Flexibility: Tetrahydrothienoquinoline derivatives (e.g., ) exhibit saturated rings, which may enhance membrane permeability compared to fully aromatic systems .

Pharmacological Activity

  • Anti-Proliferative Effects: Thieno[2,3-b]pyridines with ester/carbonate groups demonstrate potent activity against colon and breast cancer cells (IC₅₀ < 10 µM) due to improved cellular penetration .
  • Oxime Derivatives: Methanone oxime analogs (e.g., ) show enhanced hydrogen-bonding capacity, which could improve target engagement in kinase inhibition .

Spectroscopic Properties

  • Solvent-Dependent Fluorescence: Amino-substituted analogs (e.g., ) exhibit strong fluorescence in polar solvents, making them candidates for bioimaging. The target compound lacks amino groups, suggesting weaker emissive properties .
  • Electronic Transitions: The 4-methoxyphenyl group likely red-shifts absorption spectra compared to non-substituted phenyl groups, as observed in related methanones .

Biological Activity

The compound (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone (CAS 62409-50-1) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H13_{13}N O2_2S
  • Molecular Weight : 319.377 g/mol
  • Structure : The compound features a thienoquinoline backbone substituted with a methoxyphenyl group, which is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienoquinoline derivatives. For instance:

  • A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50_{50} values ranged from 0.08 to 1.0 μM for related compounds in the same class, indicating potent activity against human promyelocytic leukemia HL-60 and melanoma B16F10 cells .

Case Study: Antitumor Efficacy

In vivo experiments using murine models showed that derivatives of thienoquinoline significantly inhibited tumor growth and increased survival rates. Specifically, treatment with a related compound resulted in a 76.48% reduction in tumor volume at doses comparable to standard anticancer agents .

Antifungal Activity

The antifungal properties of this compound have also been explored:

  • A study reported that derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . This suggests that the compound may be effective in treating fungal infections.

Anti-inflammatory Activity

The anti-inflammatory effects of thienoquinoline derivatives are notable:

  • Research indicated that compounds in this category exhibited significant anti-inflammatory activity, with one study reporting a reduction in paw volume comparable to traditional anti-inflammatory drugs like phenylbutazone . This positions this compound as a candidate for further investigation in inflammatory conditions.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer Cytotoxicity with IC50_{50} values between 0.08–1.0 μM
Antifungal MIC values as low as 6.25 μg/mL against various pathogens
Anti-inflammatory Significant reduction in paw volume; comparable to phenylbutazone

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